Benfosformin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

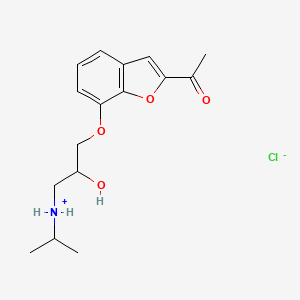

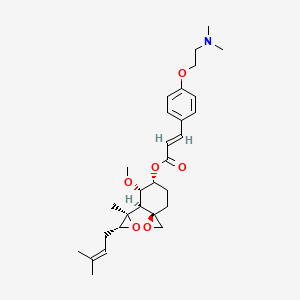

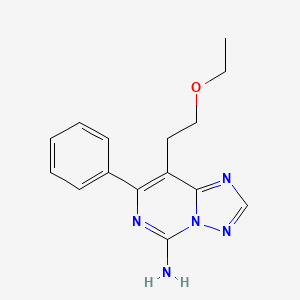

Benfosformin is a phosphorylated biguanide derivative with antihyperglycamic activity. Benfosformin is associated with an increased risk of lactic acidosis.

Applications De Recherche Scientifique

1. Antitumor Activity in Leukemia

Benfotiamine, a synthetic thiamine analogue, exhibits antitumor activity against leukemia cells. It induces paraptosis cell death and has been shown to inhibit the viability of various myeloid leukemia cell lines. Additionally, it affects key cellular enzymes and regulators, such as ERK1/2 and CDK3, and may enhance the antiproliferative activities of certain drugs like cytarabine (Sugimori et al., 2015).

2. Recovery in Myocardial Infarction

Benfotiamine improves functional recovery after myocardial infarction (MI) by modulating key pathways involved in cell survival and neurohormonal response. It activates the pentose phosphate pathway and positively impacts endothelial dysfunction, oxidative stress, and pro-survival signaling pathways (Katare et al., 2010).

3. Multifaceted Therapeutic Potential

Benfotiamine shows promise in treating various diabetic complications due to its anti-AGE properties. Its pharmacological actions extend beyond preventing AGE accumulation, potentially affecting various inflammatory events and oxidative stress responses (Balakumar et al., 2010).

4. Regulation of Arachidonic Acid Pathway in Macrophages

It modulates the arachidonic acid pathway in macrophages, impacting the release of inflammatory mediators. This regulatory role provides a novel mechanism for benfotiamine's anti-inflammatory response (Shoeb & Ramana, 2012).

5. Impact on Advanced Glycation Endproducts

A study on diabetic nephropathy indicated that benfotiamine does not significantly affect intermediate pathways of hyperglycemia-induced vascular complications, highlighting the complexity of its mechanisms in different conditions (Alkhalaf et al., 2012).

6. Anti-Inflammatory and Cytotoxic Signals Modulation

Benfotiamine prevents lipopolysaccharide-induced cytotoxic signals and inflammatory responses in murine macrophages, indicating its potential in treating inflammatory diseases (Yadav et al., 2010).

7. Acceleration of Healing in Diabetic Limbs

It accelerates the healing of ischemic diabetic limbs in mice, suggesting its utility in enhancing post-ischemic healing through angiogenesis and apoptosis inhibition (Gadau et al., 2006).

8. Diabetic Polyneuropathy Therapy

Benfotiamine shows efficacy in the pathogenetic therapy of diabetic polyneuropathy, improving conditions of peripheral nerves in patients with diabetes (Kuzina & Kaishibayeva, 2017).

9. Relieving Inflammatory and Neuropathic Pain

In rat models, benfotiamine demonstrated effectiveness in reducing inflammatory and neuropathic pain, supporting its potential use in pain management in humans (Sánchez-Ramírez et al., 2006).

10. Impact on Peripheral Nerve Function and Inflammation

Long-term supplementation in type 1 diabetes patients showed no significant effects on peripheral nerve function or inflammatory markers, underscoring the necessity for more targeted research (Fraser et al., 2012).

Propriétés

Numéro CAS |

52658-53-4 |

|---|---|

Nom du produit |

Benfosformin |

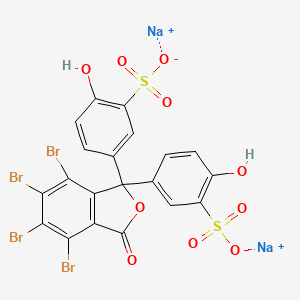

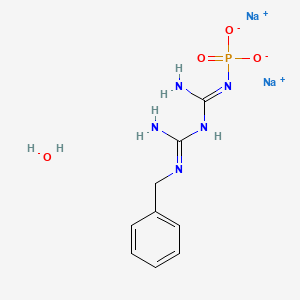

Formule moléculaire |

C9H14N5Na2O4P |

Poids moléculaire |

333.19 g/mol |

Nom IUPAC |

disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate |

InChI |

InChI=1S/C9H14N5O3P.2Na.H2O/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;;1H2/q;2*+1;/p-2 |

Clé InChI |

HFSIAOCWRILWLY-UHFFFAOYSA-L |

SMILES isomérique |

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+] |

SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |

Apparence |

Solid powder |

Autres numéros CAS |

52658-53-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

enphosformine benphosformine, disodium salt, monohydrate JAV 852 N-1-phosphoryl-N-5-benzylbiguanide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.